p-Phenylenediglyoxal

Descripción general

Descripción

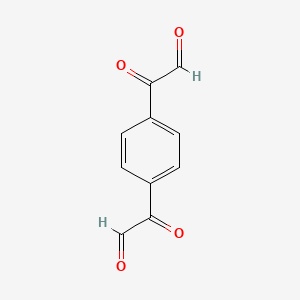

p-Phenylenediglyoxal is an organic compound with the molecular formula C10H10O6 It is a derivative of benzene, featuring two glyoxal groups attached to the para positions of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Phenylenediglyoxal can be synthesized through several methods. One common approach involves the oxidation of 1,4-diacetylbenzene using selenium dioxide in a solvent such as 1,4-dioxane. The reaction is typically carried out under reflux conditions for about 14 hours . Another method involves the hydrolysis of this compound bis(methylhemimercaptal) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: p-Phenylenediglyoxal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-phenylenediglycolic acid.

Reduction: Reduction of this compound can yield p-diacetylbenzene.

Substitution: It can participate in substitution reactions, particularly involving the glyoxal groups.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in 1,4-dioxane under reflux conditions.

Reduction: Zinc dust and acetic acid.

Major Products:

Oxidation: p-Phenylenediglycolic acid.

Reduction: p-Diacetylbenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

p-Phenylenediglyoxal serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various condensation reactions, leading to the formation of diverse heterocycles and other biologically active compounds.

Key Reactions and Products

- Synthesis of Heterocycles : this compound is utilized in the synthesis of oxygen-containing heterocycles. For instance, it has been employed to create dihydrochromeno[4,3-b]pyrrol-3-yl , which exhibits α-glucosidase inhibitory activity, aiding in the development of treatments for Type 2 diabetes mellitus .

- Coumarin Derivatives : It has been used to synthesize coumarin-glyoxal hybrids that demonstrate contraceptive properties, outperforming traditional spermicides like nonoxynol (N-9) in efficacy .

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its ability to form biologically active derivatives.

Case Studies

- Antimicrobial Activity : Compounds derived from this compound have demonstrated antibacterial properties against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg cm⁻³ .

- Antioxidant Properties : A furan-substituted guaiazulene synthesized from phenyl glyoxal exhibited significant antioxidant activity, which is beneficial for therapeutic applications against oxidative stress-related diseases .

Material Science

In materials science, this compound is utilized for creating polymers and resins with enhanced properties.

Polymer Applications

- Polyquinoid Structures : Research indicates that polyquinoid structures derived from this compound exhibit outstanding processability and thermal stability, making them suitable for high-performance materials .

- Resin Development : The compound is also involved in developing high-temperature structural resins that maintain solubility and fusibility, critical for aerospace and automotive applications .

Analytical Chemistry

This compound's reactivity allows it to be used as a derivatizing agent in analytical methods.

Derivatization Techniques

- It can react with amines to form stable derivatives that are easier to analyze using chromatographic techniques. This property is particularly useful in studying complex biological samples where precise identification of compounds is necessary .

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Heterocycle formation | Inhibitory activity against α-glucosidase |

| Medicinal Chemistry | Antimicrobial compounds | MIC of 32 µg cm⁻³ against E. coli |

| Material Science | Development of polyquinoid structures | Enhanced thermal stability |

| Analytical Chemistry | Derivatization for chromatographic analysis | Improved identification of biological compounds |

Mecanismo De Acción

The mechanism of action of p-phenylenediglyoxal involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The glyoxal groups can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications .

Comparación Con Compuestos Similares

Phenylglyoxal: Similar in structure but contains only one glyoxal group.

p-Phenylenediamine: Contains amino groups instead of glyoxal groups.

Actividad Biológica

p-Phenylenediglyoxal (PPDG) is a dicarbonyl compound with notable biological activities, particularly in the fields of genotoxicity, antimicrobial properties, and potential therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of PPDG.

Chemical Structure and Properties

PPDG is characterized by its two glyoxal groups attached to a phenylene ring. Its structure allows it to participate in various biochemical reactions, leading to diverse biological effects. The compound exhibits properties typical of α-dicarbonyl compounds, such as reactivity with nucleophiles and potential mutagenicity.

Genotoxicity and Mutagenicity

Research indicates that PPDG exhibits significant genotoxic effects:

- Mutation Induction : In a mouse lymphoma L5178Y assay, PPDG demonstrated a dose-dependent increase in mutation frequency, with concentrations leading to up to 659 mutants per surviving cells at the highest tested concentration (31.5 µM) . This suggests that PPDG can induce mutations at relatively low concentrations.

- DNA Damage : Studies have shown that PPDG causes DNA single-strand breaks in Chinese hamster ovary (CHO) cells. Co-treatment with ascorbate and hydrogen peroxide further enhances this DNA damage .

- Inhibition of DNA Synthesis : PPDG has been reported to inhibit semiconservative DNA synthesis in repair-deficient hamster cells, indicating its potential to disrupt normal cellular processes .

Antimicrobial Activity

PPDG has been investigated for its antimicrobial properties:

- Inhibition of Anaerobic Bacteria : It is effective against food-spoiling anaerobic bacteria, making it a candidate for use as an antimicrobial food additive. Research shows that strict anaerobes are more affected than facultative anaerobes .

- Potential as a Radiosensitizer : In tumor cell lines, PPDG exhibited a moderate radiosensitizing effect under anaerobic conditions. This suggests its potential utility in enhancing the effectiveness of radiotherapy for cancer treatment .

Case Studies and Clinical Implications

Recent studies have explored the implications of glyoxal derivatives, including PPDG, in clinical settings:

- Ischemic Stroke Outcomes : A cohort study revealed that elevated levels of glyoxal and its derivatives correlate with poor outcomes in ischemic stroke patients. Higher serum concentrations of these compounds were associated with adverse prognoses . This suggests that targeting α-dicarbonyls could be a therapeutic strategy in managing hyperglycemic conditions associated with strokes.

Research Findings Summary Table

Propiedades

IUPAC Name |

2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYNRIBBFRFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181239 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-16-7 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key synthetic route to obtaining p-phenylenediglyoxal as described in the research?

A1: The research outlines a multi-step synthesis of this compound starting from dimethyl terephthalate. [] First, dimethyl terephthalate reacts with methylsulfinylcarbanion in dimethyl sulfoxide (DMSO) to generate a solution containing the carbanion of 1,4-bis(methylsulfinyl acetyl)benzene. Treatment of this solution with an aqueous acid triggers a Pummerer rearrangement, yielding this compound bis(methylhemimercaptal). Finally, hydrolysis of this intermediate compound leads to the formation of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.